molecular formula C11H13BrN2O B1380764 1-(5-Bromo-3-methylpyridin-2-yl)piperidin-2-one CAS No. 1289008-37-2

1-(5-Bromo-3-methylpyridin-2-yl)piperidin-2-one

Katalognummer: B1380764
CAS-Nummer: 1289008-37-2
Molekulargewicht: 269.14 g/mol
InChI-Schlüssel: TUMAJOMMODJOGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-3-methylpyridin-2-yl)piperidin-2-one is a white to off-white crystalline powder. It has a molecular weight of 269.14 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . Its InChI code is 1S/C11H13BrN2O/c1-8-6-9(12)7-13-11(8)14-5-3-2-4-10(14)15/h6-7H,2-5H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a white to off-white crystalline powder. It has a melting point of 97-100°C . It is soluble in water, ethanol, and dimethyl sulfoxide but insoluble in most organic solvents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • Efficient Synthesis of Novel Pyridine-Based Derivatives: A study by Ahmad et al. (2017) details the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives. Density functional theory (DFT) studies suggest their potential as chiral dopants for liquid crystals, along with anti-thrombolytic and biofilm inhibition activities.

Crystal Structure and Biological Activities

  • Synthesis, Crystal Structure, and Biological Activity: Li et al. (2015) synthesized a compound involving 1-(5-Bromo-3-methylpyridin-2-yl)piperidin-2-one, showing fungicidal and antiviral activities against tobacco mosaic virus. The structure was characterized by various spectroscopic methods and X-ray diffraction (Li et al., 2015).

Pharmaceutical Applications

  • Potential as CCR5 Antagonist: Bi (2014) reports the synthesis of a novel non-peptide CCR5 antagonist using a compound related to this compound. CCR5 antagonists are significant in the prevention of HIV-1 infection (Bi, 2014).

Methodological Advancements in Synthesis

  • New Synthesis Methods: Smaliy et al. (2011) developed a novel method for the synthesis of related compounds, which is more efficient for large quantity production, highlighting its importance in medicinal chemistry (Smaliy et al., 2011).

Conformational Analysis

  • Conformational Analysis and Crystal Structure: Research by Ribet et al. (2005) analyzed the conformation of a structurally related piperidin ring in solution and solid state, providing insights into the stability and phase transitions of such compounds (Ribet et al., 2005).

Synthesis of Piperidine- and Pyridine-Containing Heterocycles

  • Synthesis of Heterocycles: Zhang et al. (2020) reported an efficient method for synthesizing heterocycles containing both piperidine and pyridine rings, indicating the versatility of this compound in organic synthesis (Zhang et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Eigenschaften

IUPAC Name

1-(5-bromo-3-methylpyridin-2-yl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-8-6-9(12)7-13-11(8)14-5-3-2-4-10(14)15/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMAJOMMODJOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N2CCCCC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-3-methylpyridin-2-yl)piperidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-3-methylpyridin-2-yl)piperidin-2-one
Reactant of Route 3
Reactant of Route 3
1-(5-Bromo-3-methylpyridin-2-yl)piperidin-2-one
Reactant of Route 4
Reactant of Route 4
1-(5-Bromo-3-methylpyridin-2-yl)piperidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(5-Bromo-3-methylpyridin-2-yl)piperidin-2-one
Reactant of Route 6
1-(5-Bromo-3-methylpyridin-2-yl)piperidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.